BenchChemオンラインストアへようこそ!

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate

Stereochemistry Medicinal Chemistry Quality Control

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS 1932811-28-3) is a 1,3-disubstituted cyclobutane bearing a reactive chlorosulfonyl (–SO₂Cl) group at the 3-position and a methyl ester at the 1-position. Critically, CAS 1932811-28-3 corresponds to the cis-configured racemate, methyl rac-(1S,3S)-3-(chlorosulfonyl)cyclobutane-1-carboxylate, as confirmed by authoritative chemical registries.

Molecular Formula C6H9ClO4S
Molecular Weight 212.64
CAS No. 1932811-28-3
Cat. No. B2986903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate
CAS1932811-28-3
Molecular FormulaC6H9ClO4S
Molecular Weight212.64
Structural Identifiers
SMILESCOC(=O)C1CC(C1)S(=O)(=O)Cl
InChIInChI=1S/C6H9ClO4S/c1-11-6(8)4-2-5(3-4)12(7,9)10/h4-5H,2-3H2,1H3
InChIKeyWTZPZRVIYDYSNZ-SYDPRGILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS 1932811-28-3): A Stereochemically Defined cis-Cyclobutane Sulfonyl Chloride Building Block for Medicinal Chemistry


Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS 1932811-28-3) is a 1,3-disubstituted cyclobutane bearing a reactive chlorosulfonyl (–SO₂Cl) group at the 3-position and a methyl ester at the 1-position. Critically, CAS 1932811-28-3 corresponds to the cis-configured racemate, methyl rac-(1S,3S)-3-(chlorosulfonyl)cyclobutane-1-carboxylate, as confirmed by authoritative chemical registries . This stereochemical assignment distinguishes it from the more commonly indexed trans isomer (CAS 1909294-41-2) and from the stereochemically ambiguous mixture-of-isomers entry (CAS 1248799-94-1). The compound belongs to the cyclobutane sulfonyl chloride family, a class increasingly employed in medicinal chemistry as conformationally constrained building blocks for sulfonamide pharmacophores and as phenyl bioisosteres [1]. Its dual orthogonal functional handles—a hydrolytically labile chlorosulfonyl group and a methyl ester—enable sequential derivatization critical for constructing complex molecular architectures in drug discovery programs [2].

Why Regioisomeric or Stereoisomeric Substitution of Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS 1932811-28-3) Is Scientifically Unacceptable


Substituting methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate with a close analog—whether a regioisomer (1- or 2-substituted), a trans stereoisomer, or a different ester analog—is not scientifically neutral. In 1,3-disubstituted cyclobutanes, the cis versus trans relative configuration dictates the spatial orientation of the two functional groups, with cis isomers placing both substituents on the same face of the puckered cyclobutane ring and trans isomers placing them on opposite faces [1]. This geometric difference directly controls the exit vector angles and inter-functional-group distances in downstream sulfonamide or amide products, critically influencing pharmacophore geometry in structure-based drug design [2]. Furthermore, the methyl ester offers distinct reactivity and deprotection orthogonality compared to the tert-butyl ester analog (CAS 1989638-22-3), which requires acidic cleavage conditions incompatible with acid-sensitive substrates . Even within the same regioisomeric series, the 3-position substitution pattern provides a different spatial presentation of the sulfonamide motif compared to 1- or 2-substituted congeners. Procurement of the stereochemically undefined mixture (CAS 1248799-94-1) introduces uncontrolled cis/trans heterogeneity that can confound structure–activity relationship (SAR) interpretation and crystallographic studies. The quantitative evidence that follows establishes the measurable dimensions along which CAS 1932811-28-3 differentiates from its closest comparators.

Quantitative Differentiation Evidence for Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS 1932811-28-3) Versus Closest Analogs


Stereochemical Definition: cis-(1S,3S) Configuration (CAS 1932811-28-3) Versus Stereochemically Ambiguous Mixture (CAS 1248799-94-1) and trans Isomer (CAS 1909294-41-2)

CAS 1932811-28-3 is registered specifically as the cis-configured racemate methyl rac-(1S,3S)-3-(chlorosulfonyl)cyclobutane-1-carboxylate, whereas CAS 1248799-94-1 is indexed as a stereochemically ambiguous entry corresponding to a mixture of isomers . The trans isomer is separately registered under CAS 1909294-41-2 with a distinct InChI Key (WTZPZRVIYDYSNZ-URHBZAFASA-N) versus the cis form . The cis and trans 1,3-disubstituted cyclobutanes present different spatial orientations of the chlorosulfonyl and methyl ester groups: in the cis isomer both substituents occupy the same face of the puckered ring, while in the trans isomer they occupy opposite faces [1]. This geometric distinction translates to different exit vector angles and inter-substituent distances, which are critical parameters in structure-based drug design when the cyclobutane core serves as a conformational scaffold.

Stereochemistry Medicinal Chemistry Quality Control Procurement Specification

Regioisomeric Differentiation: 3-Position Substitution (CAS 1932811-28-3) Versus 1-Position (CAS 1909305-18-5) and 2-Position (CAS 1595733-28-0) Analogs

The target compound bears the chlorosulfonyl group at the cyclobutane 3-position, with the methyl ester at the 1-position, yielding a 1,3-disubstituted pattern. The closest regioisomeric comparators are methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS 1909305-18-5), with both functional groups on the same carbon (geminal substitution), and methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS 1595733-28-0), with a 1,2-relationship . The 1,3-substitution pattern is specifically recognized in medicinal chemistry literature as a conformational scaffold for mimicking 1,3-disubstituted phenyl rings (meta-substitution isostere) and for generating defined exit vectors in fragment-based drug design [1]. In contrast, the geminal 1,1-disubstituted analog provides a different spatial arrangement with both functionalities emanating from the same ring carbon, while the 1,2-disubstituted analog presents a vicinal relationship more analogous to ortho-substituted arenes. Published synthetic methods for 1,3-disubstituted cyclobutanes are less common than for 1,1- or 1,2-analogs, making the 3-substituted scaffold more structurally distinctive [1].

Regiochemistry Building Block Selection Medicinal Chemistry Scaffold Design

Ester Orthogonality: Methyl Ester (CAS 1932811-28-3) Versus tert-Butyl Ester Analog (CAS 1989638-22-3) for Sequential Derivatization Strategies

The target compound features a methyl ester (MW 212.65 g/mol), whereas the closest ester analog, tert-butyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS 1989638-22-3), carries a tert-butyl ester (MW 254.73 g/mol) . The methyl ester can be hydrolyzed under mild basic conditions (e.g., LiOH/THF/H₂O) to yield the free carboxylic acid, whereas the tert-butyl ester requires acidic cleavage (e.g., TFA/CH₂Cl₂ or HCl/dioxane). This orthogonal deprotection profile allows the methyl ester to be selectively manipulated in the presence of acid-labile protecting groups (e.g., Boc, trityl, silyl ethers) commonly encountered in multi-step medicinal chemistry syntheses [1]. Additionally, the lower molecular weight of the methyl ester (212.65 vs 254.73 g/mol) provides a 16.5% mass efficiency advantage on a per-mole basis for subsequent transformations where the ester is ultimately cleaved.

Protecting Group Strategy Orthogonal Reactivity Synthetic Chemistry Procurement Decision

Physicochemical Properties: Measured and Predicted Values Differentiating Target Compound from Regioisomeric and Stereoisomeric Analogs

The target compound (CAS 1932811-28-3) has the following predicted physicochemical parameters that differentiate it from analogs: boiling point 285.7±29.0 °C (Predicted), density 1.46±0.1 g/cm³ (Predicted) . Commercially available material is supplied at 97% purity (standard specification from Bidepharm and Fluorochem) with batch-specific QC documentation including NMR, HPLC, or GC . The computed LogP is 0.39 (XLogP3: 0.8 per Kuujia), and the fraction of sp³-hybridized carbons (Fsp³) is 0.83, indicating high three-dimensional character desirable for fragment-based and lead-like compound libraries . The topological polar surface area (TPSA) is 68.8 Ų [1]. These values position the compound within favorable drug-like physicochemical space, consistent with cyclobutane-containing building blocks that exhibit improved metabolic stability compared to their acyclic or aromatic counterparts [2].

Physicochemical Properties Quality Specification Compound Characterization Procurement Benchmarking

Commercial Availability and Pricing Landscape: cis-Configured Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate Supply Profile

The target compound is commercially available from multiple reputable suppliers. Enamine offers the compound (as a mixture of isomers under CAS 1248799-94-1) at the following scale-dependent pricing: 50 mg – $319; 100 mg – $476; 250 mg – $679; 1 g – $1,371; 5 g – $3,977 (USD, 2023) [1]. Bidepharm supplies at 97% purity with batch-specific QC documentation . The cis-specific CAS 1932811-28-3 is explicitly listed on ChemicalBook with predicted properties . By comparison, the 2-position regioisomer (CAS 1595733-28-0) is priced at €971 for 100 mg and €1,438 for 250 mg from CymitQuimica , representing a premium potentially reflecting lower synthetic accessibility of the 1,2-substitution pattern. The 1-position analog (CAS 1909305-18-5) is also commercially available but with a patent count of zero in PubChem, suggesting limited demonstrated utility in intellectual property [2].

Supply Chain Procurement Commercial Availability Pricing Benchmark

Optimal Application Scenarios for Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS 1932811-28-3) Based on Quantitative Differentiation Evidence


cis-Configured Cyclobutane Sulfonamide Library Synthesis for Structure-Based Drug Design

In medicinal chemistry programs requiring geometrically defined sulfonamide pharmacophores, the cis configuration of CAS 1932811-28-3 ensures that the sulfonamide nitrogen and the carboxylate-derived moiety project from the same face of the cyclobutane ring. This stereochemical consistency is essential for SAR studies where the relative spatial orientation of pharmacophoric elements determines target engagement [1]. The chlorosulfonyl group reacts readily with primary and secondary amines to form sulfonamides, while the methyl ester can be subsequently hydrolyzed to the carboxylic acid for further amide coupling, enabling sequential diversification without stereochemical scrambling .

Meta-Substituted Phenyl Ring Bioisostere Replacement in Lead Optimization

The 1,3-disubstituted cyclobutane scaffold of the target compound serves as a three-dimensional bioisostere for meta-substituted phenyl rings, a strategy increasingly employed to improve metabolic stability, reduce planarity, and modulate physicochemical properties of drug candidates [1]. The 3-position chlorosulfonyl group maps to one meta substituent while the 1-position ester maps to the other, providing a direct synthetic entry point for replacing problematic phenyl sulfonamide motifs in lead series. The high Fsp³ value (0.83) contributes to improved aqueous solubility and reduced aromatic ring count, factors associated with superior developability profiles .

Conformationally Constrained Fragment Library Construction

1,3-Disubstituted cyclobutanes remain underrepresented in commercial fragment libraries despite their recognized value as three-dimensional scaffolds [1]. The target compound, with its two orthogonal reactive handles (chlorosulfonyl and methyl ester), enables systematic fragment elaboration through sequential sulfonamide formation and amide coupling. The cis stereochemistry provides a defined scaffold geometry that can be exploited for fragment growing and linking strategies, while the predicted LogP (0.39) and TPSA (68.8 Ų) fall within favorable fragment-like property space . Procurement of the stereochemically defined cis form (CAS 1932811-28-3) avoids the confounding effects of isomer mixtures in fragment-based screening campaigns.

Multi-Step Synthesis Requiring Orthogonal Ester Deprotection in the Presence of Acid-Labile Functionality

For synthetic routes employing acid-sensitive protecting groups (e.g., Boc carbamates, tert-butyldimethylsilyl ethers, trityl groups), the methyl ester of CAS 1932811-28-3 provides essential deprotection orthogonality versus the tert-butyl ester analog (CAS 1989638-22-3) [1]. The basic hydrolysis conditions (LiOH or NaOH in aqueous THF) selectively cleave the methyl ester without affecting acid-labile protecting groups, whereas the tert-butyl ester analog would require acidic conditions (TFA) that would simultaneously deprotect Boc and silyl groups . This synthetic flexibility is particularly valuable in complex natural product-inspired or PROTAC synthesis where multiple orthogonal protecting group manipulations are necessary [2].

Quote Request

Request a Quote for Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.